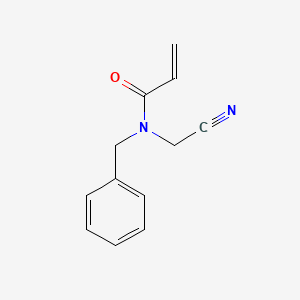
N-benzyl-N-(cyanomethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)prop-2-enamide: is an organic compound with the molecular formula C12H12N2O It is a derivative of cyanoacetamide and features a benzyl group attached to the nitrogen atom, a cyanomethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(cyanomethyl)prop-2-enamide typically involves the reaction of benzylamine with cyanoacetic acid or its derivatives under specific conditions. One common method includes the following steps:
Reaction of Benzylamine with Cyanoacetic Acid: Benzylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form N-benzylcyanoacetamide.
Formation of this compound: The N-benzylcyanoacetamide is then subjected to a Knoevenagel condensation reaction with acrolein (prop-2-enal) in the presence of a base such as piperidine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(cyanomethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
Chemistry: N-benzyl-N-(cyanomethyl)prop-2-enamide is used as a building block in organic synthesis for the preparation of various heterocyclic compounds. It serves as a precursor for the synthesis of quinolines, pyridines, and other nitrogen-containing heterocycles.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and proteins, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine: this compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, leading to potential modifications and inhibition of enzyme function.
Comparison with Similar Compounds
N-(cyanomethyl)prop-2-enamide: Lacks the benzyl group, making it less hydrophobic and potentially less effective in certain applications.
N-benzylacetamide: Lacks the cyanomethyl group, reducing its reactivity and versatility in chemical reactions.
N-benzyl-N-(methyl)prop-2-enamide: Contains a methyl group instead of a cyanomethyl group, altering its chemical properties and reactivity.
Uniqueness: N-benzyl-N-(cyanomethyl)prop-2-enamide is unique due to the presence of both the benzyl and cyanomethyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12(15)14(9-8-13)10-11-6-4-3-5-7-11/h2-7H,1,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUNHESQOWXHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[2-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2472423.png)

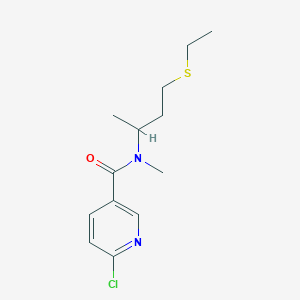
![tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate](/img/structure/B2472428.png)
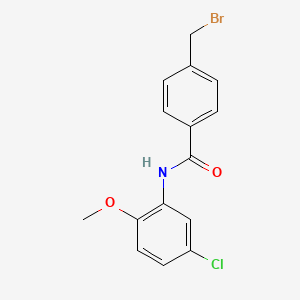
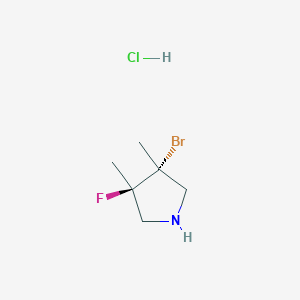
![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)
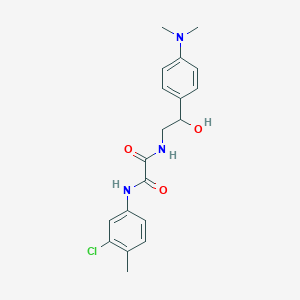
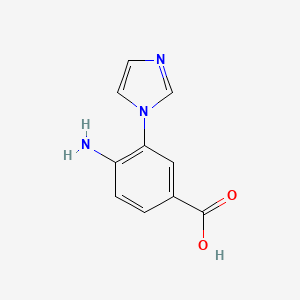
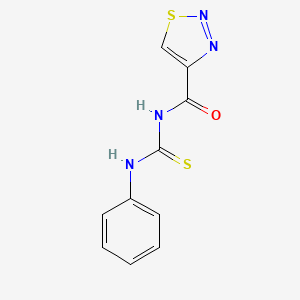

![methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2472444.png)

